molecular formula C6H7ClN2O3S B1265960 Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- CAS No. 41606-65-9

Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-

Cat. No. B1265960
CAS RN: 41606-65-9
M. Wt: 222.65 g/mol
InChI Key: WUDOEWHXJCBYJH-UHFFFAOYSA-N
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Description

Benzenesulfonamides are a class of compounds known for their wide range of biological activities and applications in medicinal chemistry. The specific compound, 4-amino-2-chloro-5-hydroxy benzenesulfonamide, is part of this larger family, which has been extensively studied for its potential in various fields, including as inhibitors for enzymes like carbonic anhydrase.

Synthesis Analysis

The synthesis of benzenesulfonamides typically involves reactions between sulfonamides and aldehydes or ketones. For example, Naganagowda and Petsom (2011) synthesized 4-Amino-N-(2-hydroxy-4- pentadecylbenzylidene)benzenesulfonamide through the reaction of 2-hydroxy-4-pentadecylbenzaldehyde with 4-aminobenzenesulfonamide in the presence of acetic acid in ethanol (Naganagowda & Petsom, 2011).

Molecular Structure Analysis

The molecular and crystal structures of these compounds have been determined through X-ray diffraction and supported by quantum-chemical studies. For instance, Kovalchukova et al. (2013) studied the crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride, providing insights into their tautomerism and acid-base equilibrium constants (Kovalchukova et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of 4-amino-2-chloro-5-hydroxy benzenesulfonamide can be influenced by its functional groups, leading to various chemical transformations. For example, Lu et al. (2015) demonstrated the recognition of different amino groups in N-alkylation reactions, highlighting the molecule's versatility in synthesis (Lu et al., 2015).

Physical Properties Analysis

The physical properties of benzenesulfonamides, such as solubility, melting point, and crystalline structure, are crucial for their application in drug design and other fields. Research by Anwar et al. (2000) on ionic benzenesulfonate salts provided valuable data on their crystallization and potential for non-linear optics applications, indicating the importance of physical properties in the compound's functionality (Anwar et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are central to the compound's applications. Research on benzenesulfonamide derivatives by Sethi et al. (2013) explored their inhibition of carbonic anhydrase, showcasing the compound's potential in designing inhibitors with nanomolar affinity (Sethi et al., 2013).

Scientific Research Applications

  • Crystal and Molecular Structure Analysis : Benzenesulfonamide derivatives like 3-amino-4-hydroxy benzenesulfonamide have been studied for their crystal and molecular structures using X-ray diffraction and quantum-chemical study of tautomerism, which is crucial for understanding their chemical behavior and potential applications (Kovalchukova et al., 2013).

  • Antifungal Activity : Some derivatives of benzenesulfonamide demonstrate potent antifungal activity against fungi like Aspergillus niger and Aspergillus flavus, suggesting their potential use in developing antifungal agents (Gupta & Halve, 2015).

  • Synthesis of New Compounds : Benzenesulfonamide derivatives have been synthesized for various applications, such as in the creation of 4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide, which demonstrates the versatility of these compounds in chemical synthesis (Naganagowda & Petsom, 2011).

  • Photodynamic Therapy for Cancer Treatment : Certain benzenesulfonamide derivatives are used in the synthesis of zinc phthalocyanine, showing potential for photodynamic therapy applications in cancer treatment due to their high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

  • Inhibition of Carbonic Anhydrase : N-substituted benzenesulfonamides, like those incorporating amino, hydroxy, and methoxy moieties, have been investigated for their potential as carbonic anhydrase inhibitors, which can have significant implications in various medical treatments (Di Fiore et al., 2011).

Future Directions

The future directions of research on benzenesulfonamide derivatives could involve further exploration of their anticancer and antimicrobial properties . More studies are needed to understand their mechanism of action and potential applications in medicine.

properties

IUPAC Name

4-amino-2-chloro-5-hydroxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O3S/c7-3-1-4(8)5(10)2-6(3)13(9,11)12/h1-2,10H,8H2,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDOEWHXJCBYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068330
Record name Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-
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Molecular Weight

222.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-

CAS RN

41606-65-9
Record name 4-Amino-2-chloro-5-hydroxybenzenesulfonamide
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Record name Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-
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Record name Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-
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Record name 4-amino-2-chloro-5-hydroxybenzenesulphonamide
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